methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications
Highly Sensitive Probes for Metal Ion Detection
A study by Mani et al. (2018) describes the synthesis of a coumarin–pyrazolone probe for the detection of Cr3+ ions in living cells. The probe demonstrates significant fluorescence quenching upon interaction with Cr3+, showcasing its potential for bioimaging and metal ion detection in biomedical research.
Conducting Polymers for Electrochromic Devices
Variş et al. (2006) developed a new soluble conducting polymer based on thiophene and pyrrole units, highlighting its application in electrochromic devices. The polymer, characterized by spectroelectrochemistry, shows suitable switching ability and an electronic band gap that could be harnessed for electronic and optoelectronic applications (Variş et al., 2006).
Crystal Structure and Molecular Interaction Studies
Sribala et al. (2021) focused on the crystal structure and Hirshfeld surface analysis of a pyrrolo-thiazine complex. This work provides insight into the molecular conformations and interactions within crystals, which is crucial for understanding the material's properties and potential applications in pharmaceuticals or material science (Sribala et al., 2021).
Antimicrobial Activity of Pyrrole Derivatives
Research by Mukovoz et al. (2017) investigated the synthesis, structure, and antimicrobial activity of methyl pyrrol-2-yl acetates, revealing their potential as antimicrobial agents. This line of research is vital for developing new antibiotics and understanding the structure-activity relationships of pyrrole derivatives (Mukovoz et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of coumarin and indole , which are known to interact with multiple receptors and have broad-spectrum biological activities . .
Mode of Action
The mode of action of this compound is not well-documented. Given its structural similarity to coumarin and indole derivatives, it may interact with its targets through similar mechanisms. For instance, coumarin derivatives can form excited state complexes, known as exciplexes, which have wide applications in the synthesis of various other derivatives . Indole derivatives, on the other hand, are known to bind with high affinity to multiple receptors .
Biochemical Pathways
For example, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For instance, coumarin derivatives are known for their prominent fluorescence properties and are widely used in lasers . Indole derivatives, on the other hand, have been found to possess a variety of biological activities .
Properties
IUPAC Name |
methyl 3-[3-[2-(diethylamino)-2-oxoacetyl]pyrrol-1-yl]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-18(6-2)16(21)14(20)12-7-8-19(9-12)13-11(3)10-24-15(13)17(22)23-4/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUCXAUCNNBYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C=C1)C2=C(SC=C2C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.